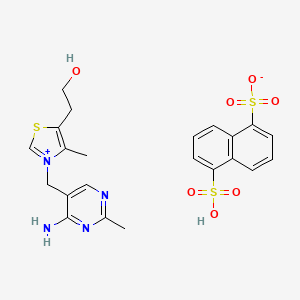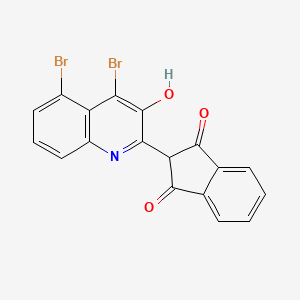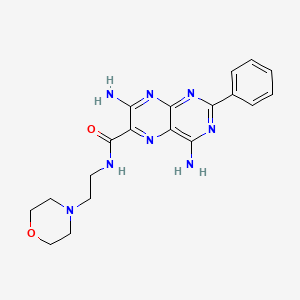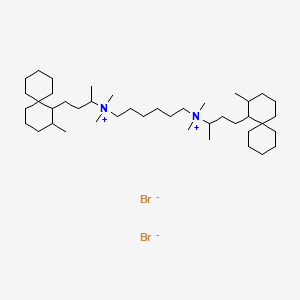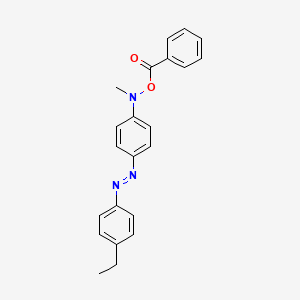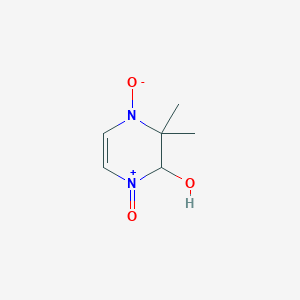
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is a chemical compound belonging to the class of nitrogen-containing heterocycles. This compound features a pyrazine ring substituted with two methyl groups and two oxygen atoms, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the oxidation of 3,3-dimethyl-2,3-dihydropyrazin-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is used in the production of organic materials and natural products.
Mechanism of Action
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is compared with other similar compounds, such as pyrrolopyrazine derivatives, which also exhibit biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives
Other substituted pyrazines
Related heterocyclic compounds
This comprehensive overview highlights the significance of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
88571-67-9 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3,3-dimethyl-4-oxido-1-oxo-2H-pyrazin-1-ium-2-ol |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)5(9)7(10)3-4-8(6)11/h3-5,9H,1-2H3 |
InChI Key |
NWZUERGZAMDMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([N+](=O)C=CN1[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


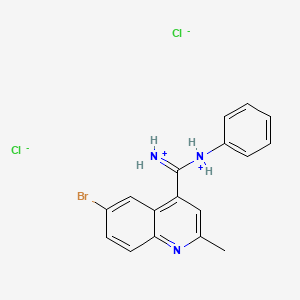
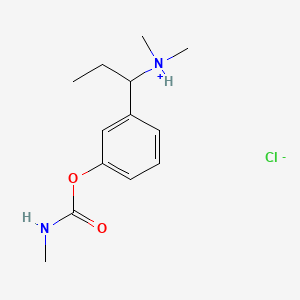
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)

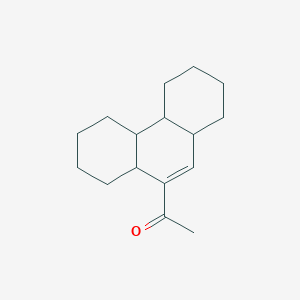

![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
